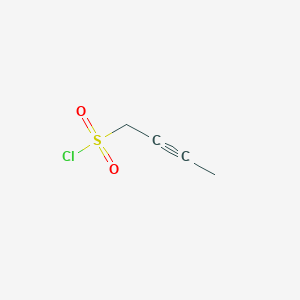
But-2-yne-1-sulfonyl chloride
Übersicht
Beschreibung
“But-2-yne-1-sulfonyl chloride” is a chemical compound with the molecular formula C4H5ClO2S . It is used in research and development under the supervision of a technically qualified individual .
Synthesis Analysis
Sulfonyl chlorides, such as “But-2-yne-1-sulfonyl chloride”, can be used for the postsynthetic modification of frameworks . They can be used to introduce sulfonamide functionalities into MOF frameworks . The synthesis of sulfonyl chlorides has been explored in various studies, including the use of K-PHI semiconductor for chromoselective catalysis .Molecular Structure Analysis
The molecular structure of “But-2-yne-1-sulfonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Wissenschaftliche Forschungsanwendungen
New Synthesis Methods
Lezina et al. (2011) describe a method for synthesizing alkane- and arylsulfonyl chlorides by oxidizing thiols and disulfides with chlorine dioxide, providing a high yield and avoiding severe reaction conditions typically associated with sulfonyl chloride synthesis. This method underscores the chemical's role in streamlining the production of various sulfonylated products used in different industrial applications (Lezina, Rubtsova, & Kuchin, 2011).
Catalytic Processes
The work by Saidi et al. (2011) highlights the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, illustrating the compound's utility in achieving regioselective sulfonation. This process facilitates the development of atypical regioselectivity in organic synthesis, especially for the creation of sulfonated aromatic compounds (Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, & Frost, 2011).
Green Chemistry Applications
Xia et al. (2016) developed a green, one-pot strategy for synthesizing β-ketosulfones using sulfonyl chlorides as a sulfur source. This method emphasizes the importance of sulfonyl chlorides in facilitating environmentally friendly synthesis processes, aligning with the principles of green chemistry (Xia, Chen, Qu, Sun, Xia, Fu, Chen, Yang, & Zhao, 2016).
Polymer Science
Padaki et al. (2013) explored the synthesis and characterization of composite nanofiltration membranes using novel polymers synthesized from sulfonyl chloride derivatives. These membranes demonstrated significant potential in desalination processes, highlighting the role of sulfonyl chlorides in advancing membrane technology for water treatment (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Advanced Material Development
Qureshi et al. (2019) synthesized a fluorescent sensor for detecting toxic metals like antimony and thallium, utilizing dansyl sulfonyl chloride. This work exemplifies the application of sulfonyl chlorides in creating sensors for environmental monitoring and safety (Qureshi, Ehtisham-Ul-Haque, Abbas, Yameen, Azhar, Mahmoudi, Nazir, & Iqbal, 2019).
Safety And Hazards
“But-2-yne-1-sulfonyl chloride” is classified as a dangerous substance. It is flammable, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Safety precautions include avoiding inhalation, wearing protective clothing, and handling the substance in a well-ventilated area .
Relevant Papers Relevant papers related to “But-2-yne-1-sulfonyl chloride” can be found on various scientific databases . These papers can provide more detailed information about the compound’s synthesis, properties, and applications.
Eigenschaften
IUPAC Name |
but-2-yne-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVGZDKBDNXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-yne-1-sulfonyl chloride | |
CAS RN |
1342209-39-5 | |
| Record name | but-2-yne-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)












